molecular formula C2H7ClFNO B1612861 O-(2-Fluoroethyl)hydroxylamine hydrochloride CAS No. 95068-26-1

O-(2-Fluoroethyl)hydroxylamine hydrochloride

Cat. No. B1612861
CAS RN: 95068-26-1
M. Wt: 115.53 g/mol
InChI Key: CVYMUNLGOIKMCG-UHFFFAOYSA-N
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Description

“O-(2-Fluoroethyl)hydroxylamine hydrochloride” is a product used for proteomics research . It has a molecular formula of C2H7ClFNO and a molecular weight of 115.53 .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C2H6FNO.ClH/c3-1-2-5-4;/h1-2,4H2;1H . This indicates that the molecule consists of a hydroxylamine group (-NH2OH) attached to a 2-fluoroethyl group (-CH2CH2F).


Physical And Chemical Properties Analysis

“this compound” is a powder that should be stored at 4 degrees Celsius .

Scientific Research Applications

Novel Heterocyclic Chemistry

O-(2-Fluoroethyl)hydroxylamine hydrochloride plays a role in the synthesis and reactivity of heterocyclic hydroxylamine-O-sulfonates. These compounds are precursors to a variety of fused heterocyclic ring systems with potential applications in anticancer, antiviral, and antimicrobial agents. They also find use in fluorescent detection and labeling, as exemplified by the discovery of fluorogenic reactions and fluorescent dyes like Safirinium-P and Safirinium-Q (Sączewski & Korcz, 2014).

Analytical Chemistry

In the field of analytical chemistry, O-(2,3,4,5,6-pentafluorophenyl)methylhydroxylamine hydrochloride, a related compound, has been utilized for the determination of carbonyl-containing compounds in various matrices, including water, blood, urine, air, and clothing. This demonstrates its versatility and effectiveness in analytical applications (Cancilla & Que Hee, 1992).

Fluorescence Probing

Rhodamine B hydroxylamide, another derivative, has been identified as a highly selective and sensitive fluorescence probe for Cu(2+). This probe exhibits specific absorbance-on and fluorescence-on responses to Cu(2+) only, making it a valuable tool in the detection of copper in various settings, including human serum (Chen et al., 2009).

Synthesis and Reactivity

This compound is involved in various synthetic and reactivity pathways. For instance, the synthesis of N,O-bis(tert-butoxycarbonyl)hydroxylamine from hydroxylamine hydrochloride, which demonstrates its role in facilitating reactions using readily available reagents and improving safety over previously published methods (Staszak & Doecke, 1993).

Safety and Hazards

This compound may be corrosive to metals and is classified as potentially toxic if swallowed . It may also cause skin irritation and serious eye irritation . It is recommended to use personal protective equipment as required and to avoid breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

O-(2-fluoroethyl)hydroxylamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6FNO.ClH/c3-1-2-5-4;/h1-2,4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVYMUNLGOIKMCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CF)ON.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H7ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90620256
Record name O-(2-Fluoroethyl)hydroxylamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90620256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

95068-26-1
Record name O-(2-Fluoroethyl)hydroxylamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90620256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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